

# Technical Support Center: Safimaltib Long-Term Treatment

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## Compound of Interest

Compound Name:	Safimaltib
CAS No.:	2230273-76-2
Cat. No.:	B8196047

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of long-term **Safimaltib** treatment.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Safimaltib** and how might it relate to long-term toxicity?

**Safimaltib** is an orally active, first-in-class, potent, and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) protease. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in activating the NF- $\kappa$ B pathway in lymphocytes. By inhibiting MALT1's protease activity, **Safimaltib** can block downstream signaling, leading to apoptosis in MALT1-dependent tumor cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Potential long-term toxicity may be linked to the continuous inhibition of MALT1, which is also involved in the function and maintenance of regulatory T cells (Tregs).[\[1\]](#)[\[2\]](#) Disruption of Treg

homeostasis could potentially lead to immune-related adverse events.

Q2: What are the known adverse events associated with **Safimaltib** from clinical trials?

Preliminary data from a Phase 1 clinical trial (NCT03900598) in patients with relapsed/refractory B-cell non-Hodgkin lymphoma and chronic lymphocytic leukemia indicated that **Safimaltib** has a manageable safety profile.<sup>[4]</sup> The most frequently reported treatment-emergent adverse event was hyperbilirubinemia.<sup>[4]</sup> Dose-limiting toxicities observed included hyponatremia, bradycardia, febrile neutropenia, and renal failure.<sup>[4]</sup>

Q3: Are there conflicting preclinical data on the long-term safety of MALT1 inhibition?

Yes, there are some conflicting findings in preclinical studies. Long-term administration of a potent MALT1 inhibitor, MLT-943, in rats and dogs was associated with a reduction in regulatory T cells (Tregs) and the emergence of an IPEX-like pathology with immune-related abnormalities.<sup>[1][5]</sup> However, a study using a tamoxifen-inducible MALT1 inactivation mouse model showed that long-term MALT1 inactivation in adult mice did not lead to severe systemic autoimmunity, despite a decrease in Tregs.<sup>[2][6][7]</sup> This suggests that the timing and method of MALT1 inhibition may influence long-term safety outcomes.

Q4: What are the potential long-term immunological effects of **Safimaltib** treatment to monitor in preclinical models?

Based on preclinical studies with other MALT1 inhibitors, it is crucial to monitor for signs of immune dysregulation. Key parameters to assess include:

- Changes in regulatory T cell (Treg) populations: A sustained decrease in Treg numbers or function could be a predictive indicator of potential autoimmune-like toxicities.<sup>[1][2]</sup>
- T cell activation markers: Increased expression of activation markers on T cells could signal a loss of peripheral tolerance.
- Pro-inflammatory cytokine levels: Elevated levels of cytokines such as IFN- $\gamma$ , TNF- $\alpha$ , and IL-2 may indicate a pro-inflammatory state.<sup>[2]</sup>
- Histopathological evidence of immune cell infiltration: Examination of tissues for lymphocyte infiltration, particularly in organs like the gut, skin, and lungs, is recommended.<sup>[1][2]</sup>

- Development of autoantibodies: Monitoring for the presence of autoantibodies can be an indicator of a break in self-tolerance.

## Troubleshooting Guides

Issue 1: Unexpected high levels of hyperbilirubinemia observed in animal models during long-term **Safimaltib** treatment.

- Possible Cause: This could be a direct effect of **Safimaltib** or its metabolites on hepatocytes or an indirect effect related to the inhibition of MALT1 in other cell types.
- Troubleshooting Steps:
  - Dose-Response Assessment: Determine if the hyperbilirubinemia is dose-dependent.
  - Liver Function Tests: Conduct a comprehensive panel of liver function tests (e.g., ALT, AST, ALP) to assess the extent of liver injury.
  - Histopathology: Perform detailed histological examination of the liver to identify any cellular damage, inflammation, or cholestasis.
  - Metabolite Profiling: Analyze the metabolic profile of **Safimaltib** in the relevant species to identify any potentially hepatotoxic metabolites.
  - In Vitro Hepatotoxicity Assays: Utilize primary hepatocytes or liver spheroids to assess the direct cytotoxic potential of **Safimaltib** and its major metabolites.

Issue 2: Conflicting results in immunotoxicity assessment between different preclinical models.

- Possible Cause: Species-specific differences in the immune system and the role of MALT1 can lead to divergent outcomes. The timing of MALT1 inhibition (i.e., from birth in germline models versus in adulthood with a pharmacological inhibitor) can also significantly impact the phenotype.<sup>[2]</sup>
- Troubleshooting Steps:
  - Model Characterization: Thoroughly characterize the immune system of the animal models being used, including baseline levels of different immune cell populations.

- Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Ensure that the exposure levels of **Safimaltib** in the different models are comparable and result in similar levels of MALT1 target engagement.
- Use of Humanized Models: Consider using humanized mouse models to better predict the potential immunotoxicity in humans.
- In Vitro Assays with Human Cells: Employ in vitro assays using human primary immune cells to assess the direct effects of **Safimaltib** on human immune cell function.

## Data Presentation

Table 1: Summary of Treatment-Emergent Adverse Events from a Phase 1 Study of **Safimaltib** (JNJ-67856633)

Adverse Event Category	Specific Adverse Events	Frequency	Severity
Non-Hematological	Hyperbilirubinemia	Most common	-
	Hyponatremia	Dose-limiting	Grade 3
	Bradycardia	Dose-limiting	Grade 2
	Renal Failure (Acute)	Dose-limiting	Grade 3
Hematological	Febrile Neutropenia	Dose-limiting	Grade 3

Source: Preliminary data from the NCT03900598 Phase 1 study. Note: This table is a summary of reported adverse events and may not be exhaustive.[4]

## Experimental Protocols

### Protocol 1: Assessment of Long-Term Immunotoxicity in Rodent Models

- Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).

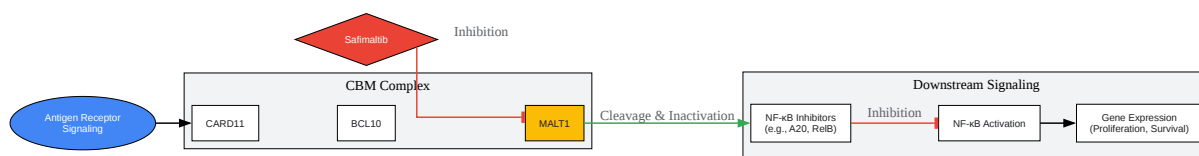
- Dosing Regimen: Administer **Safimaltib** orally at multiple dose levels (including a vehicle control) for an extended period (e.g., 3-6 months).
- In-Life Monitoring:
  - Monitor clinical signs, body weight, and food/water consumption weekly.
  - Collect blood samples at regular intervals for complete blood counts and clinical chemistry.
- Immunophenotyping:
  - At scheduled time points, collect peripheral blood and spleen for flow cytometric analysis of major immune cell populations, with a focus on T cell subsets (CD4+, CD8+, Tregs) and their activation status.
- Cytokine Analysis:
  - Measure serum levels of key pro-inflammatory and anti-inflammatory cytokines using a multiplex immunoassay.
- Histopathology:
  - At the end of the study, perform a complete necropsy and collect major organs for histopathological examination, with a focus on signs of inflammation and immune cell infiltration.
- Functional Assays:
  - Conduct ex vivo functional assays, such as T cell proliferation assays and natural killer (NK) cell cytotoxicity assays, using splenocytes.

#### Protocol 2: In Vitro Assessment of Treg Suppression

- Cell Source: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
- Cell Culture: Culture PBMCs in the presence of various concentrations of **Safimaltib** or a vehicle control.

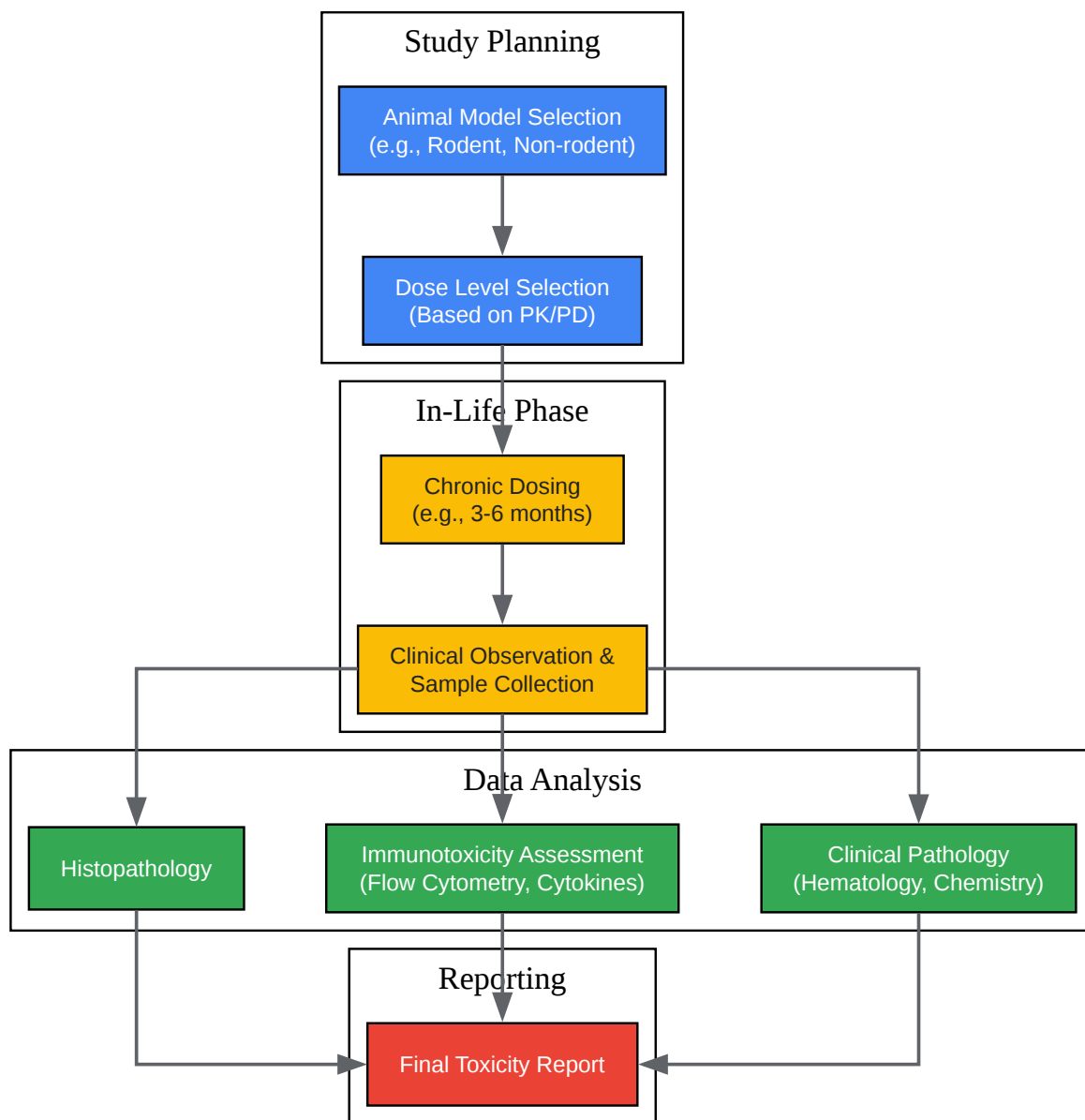
- Treg Differentiation and Suppression Assay:
  - Induce the differentiation of naive CD4<sup>+</sup> T cells into Tregs in the presence of **Safimaltib**.
  - Co-culture the resulting Tregs with effector T cells to assess their suppressive function.
- Flow Cytometry:
  - Quantify the percentage of Tregs (e.g., CD4<sup>+</sup>CD25<sup>+</sup>FoxP3<sup>+</sup>) and assess the proliferation of effector T cells.

## Mandatory Visualization



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Caption: MALT1 signaling pathway and the inhibitory action of **Safimaltib**.



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Caption: General experimental workflow for long-term toxicity assessment.

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